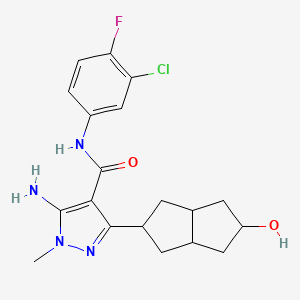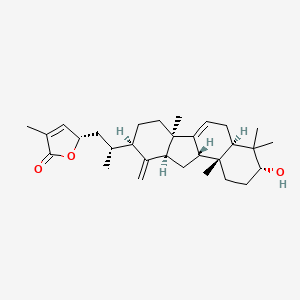
KadcoccineacidG
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KadcoccineacidG is a triterpenoid compound isolated from the leaves of the plant Kadsura coccinea. This compound has garnered significant attention due to its potent cytotoxic effects on various human cancer cells, particularly pancreatic cancer cells . This compound is known for its ability to induce apoptosis, making it a promising candidate for cancer treatment research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of KadcoccineacidG involves multiple steps, starting from the extraction of the compound from the leaves of Kadsura coccinea. The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the pure compound . The synthetic route may include the use of specific reagents and catalysts to facilitate the formation of the triterpenoid structure.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale extraction and purification processes. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the efficient isolation of this compound in its pure form. Additionally, biotechnological approaches, such as the use of genetically modified microorganisms, may be explored to enhance the yield of the compound.
化学反応の分析
Types of Reactions
KadcoccineacidG undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of new compounds.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products often exhibit different biological activities and can be further studied for their potential therapeutic applications.
科学的研究の応用
KadcoccineacidG has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule to study triterpenoid synthesis and reactivity.
Industry: this compound can be used in the development of new pharmaceuticals and as a lead compound for drug discovery.
作用機序
KadcoccineacidG exerts its effects primarily through the activation of the intrinsic caspase/PARP-1 pathway. The compound enhances the expression of caspase-3 and caspase-9, leading to the cleavage of Poly [ADP-ribose] polymerase 1 (PARP1) and subsequent apoptosis of cancer cells . Molecular modeling studies have shown that this compound has a strong binding affinity to PARP1, further supporting its role in inducing apoptosis.
類似化合物との比較
Similar Compounds
Similar compounds to KadcoccineacidG include other triterpenoids isolated from Kadsura coccinea, such as kadsuric acid and kadcoccilactone T . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness
This compound is unique due to its potent cytotoxic effects on pancreatic cancer cells and its ability to activate both caspase-3 and caspase-9. This dual activation mechanism distinguishes it from other triterpenoids, making it a promising candidate for further research and development in cancer therapy.
特性
分子式 |
C30H44O3 |
|---|---|
分子量 |
452.7 g/mol |
IUPAC名 |
(2S)-2-[(2R)-2-[(3R,4aR,6bR,9R,10aS,11aS,11bR)-3-hydroxy-4,4,6b,11b-tetramethyl-10-methylidene-2,3,4a,5,7,8,9,10a,11,11a-decahydro-1H-benzo[a]fluoren-9-yl]propyl]-4-methyl-2H-furan-5-one |
InChI |
InChI=1S/C30H44O3/c1-17(14-20-15-18(2)27(32)33-20)21-10-12-29(6)22-8-9-25-28(4,5)26(31)11-13-30(25,7)24(22)16-23(29)19(21)3/h8,15,17,20-21,23-26,31H,3,9-14,16H2,1-2,4-7H3/t17-,20+,21-,23+,24-,25+,26-,29+,30-/m1/s1 |
InChIキー |
MYJZULRZDSHOPG-PIEGEIFMSA-N |
異性体SMILES |
CC1=C[C@@H](OC1=O)C[C@@H](C)[C@H]2CC[C@@]3([C@H](C2=C)C[C@@H]4C3=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C |
正規SMILES |
CC1=CC(OC1=O)CC(C)C2CCC3(C(C2=C)CC4C3=CCC5C4(CCC(C5(C)C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-([(Propan-2-YL)amino]methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B13338423.png)
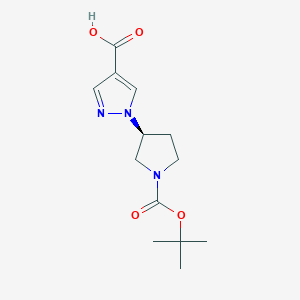
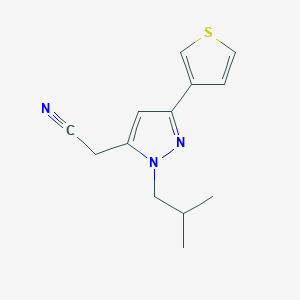
![trans-[2-(4-Iodophenyl)cyclopropyl]methanol](/img/structure/B13338437.png)
![(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanol](/img/structure/B13338438.png)


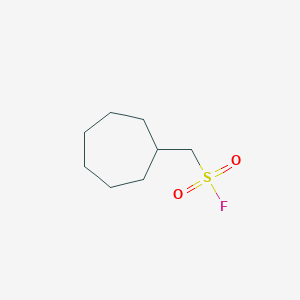

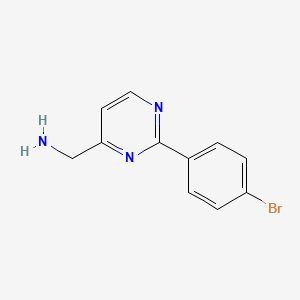
![Rel-2-((1R,2R)-[1,1'-bi(cyclopropan)]-2-yl)ethan-1-amine](/img/structure/B13338474.png)
![8-Oxa-2-azaspiro[4.5]decan-6-ol](/img/structure/B13338481.png)

